Tofacitinib Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

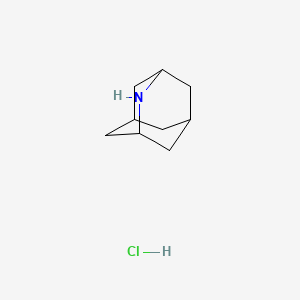

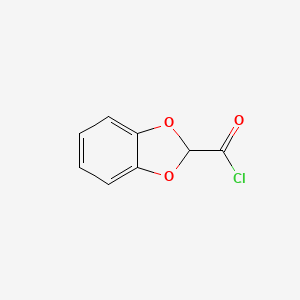

Tofacitinib impurity refers to the by-products or unintended compounds formed during the synthesis or degradation of tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases . These impurities can arise from various stages of the manufacturing process or from the degradation of the final product over time. Monitoring and controlling these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tofacitinib impurities often involves specific synthetic routes designed to mimic the conditions under which these impurities are formed during the production of tofacitinib. For instance, one method involves dissolving the free tofacitinib raw material in a solvent, adding N-iodosuccinimide, and using a base for catalysis. The reaction is initiated by heating and then maintained by stirring until completion. Post-treatment steps include quenching the reaction, extracting the product, and purifying it through column chromatography .

Industrial Production Methods: Industrial production of tofacitinib and its impurities typically involves multi-step synthesis processes. The initial steps often include the synthesis of a piperidine ring intermediate containing a protecting group, followed by a coupling reaction with chlorinated 7H-pyrrolo[2,3-d]pyrimidine-4-yl to obtain tofacitinib . The impurities are then isolated and characterized for quality control purposes.

Análisis De Reacciones Químicas

Types of Reactions: Tofacitinib impurities can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and nucleophiles like ammonia or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tofacitinib impurity might yield hydroxylated derivatives, while reduction might produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Tofacitinib impurities have several scientific research applications, including:

Chemistry: Used as reference standards for quality control and analytical method development.

Biology: Studied for their potential biological activities and interactions with biological targets.

Medicine: Investigated for their pharmacokinetic and pharmacodynamic properties to understand their impact on drug safety and efficacy.

Mecanismo De Acción

The mechanism of action of tofacitinib impurity involves its interaction with various molecular targets and pathways. Tofacitinib itself is a janus kinase inhibitor that modulates cytokine signaling pathways critical to immune and inflammatory responses. The impurities may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug. The primary targets include janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2 .

Comparación Con Compuestos Similares

Baricitinib: Another janus kinase inhibitor used for similar indications.

Ruxolitinib: A janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.

Upadacitinib: A selective janus kinase inhibitor used for rheumatoid arthritis.

Comparison: Tofacitinib impurity is unique in its specific formation pathways and the particular conditions under which it is produced. While similar compounds like baricitinib, ruxolitinib, and upadacitinib also inhibit janus kinase pathways, the impurities formed during their synthesis and degradation may differ in structure and properties. This uniqueness necessitates specific analytical methods and quality control measures for each compound .

Propiedades

Número CAS |

1640972-35-5 |

|---|---|

Fórmula molecular |

C16H22N6O |

Peso molecular |

314.39 g/mol |

Nombre IUPAC |

3-[(3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |

Clave InChI |

PEURVXMHTIUQCG-YPMHNXCESA-N |

SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

SMILES isomérico |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

SMILES canónico |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

Sinónimos |

3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)

![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)